Product packaging for 5-Deoxy-myo-inositol(Cat. No.:CAS No. 26671-58-9)

5-Deoxy-myo-inositol

Cat. No.: B1204240
CAS No.: 26671-58-9
M. Wt: 164.16 g/mol
InChI Key: IMPKVMRTXBRHRB-KFJBKXNJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Deoxy-myo-inositol is a chemically modified analog of myo-inositol, a fundamental cyclitol involved in crucial eukaryotic cellular processes. Myo-inositol serves as a structural basis for membrane phospholipids and acts as a key precursor for second messengers in intracellular signal transduction pathways, including the phosphoinositide system . Researchers are interested in inositol derivatives like this compound to probe the structure-activity relationships within these pathways. By studying such analogs, scientists can investigate the intricacies of inositol metabolism, enzyme specificity, and the role of specific hydroxyl groups in biological recognition and signaling events. This compound is presented as a high-purity tool for biochemical research and is strictly intended for laboratory use. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O5 B1204240 5-Deoxy-myo-inositol CAS No. 26671-58-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26671-58-9

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(1R,2S,4R,5S)-cyclohexane-1,2,3,4,5-pentol

InChI

InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3+,4+,5-,6?

InChI Key

IMPKVMRTXBRHRB-KFJBKXNJSA-N

SMILES

C1C(C(C(C(C1O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H](C([C@@H]([C@H]1O)O)O)O)O

Canonical SMILES

C1C(C(C(C(C1O)O)O)O)O

Synonyms

1,2,3,4,5-cyclohexanepentol
5-deoxy-myo-inositol
5-deoxyinositol
quercitol

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 5 Deoxy Myo Inositol

Classical Chemical Synthesis Approaches for 5-Deoxy-myo-inositol

The synthesis of this compound from its parent compound, myo-inositol, necessitates the selective removal of the hydroxyl group at the C-5 position. This has been achieved through various classical organic synthesis approaches that involve strategic protection, deoxygenation, and deprotection steps.

Strategies Involving Selective Deoxygenation of Myo-inositol Precursors

A key strategy in the synthesis of this compound is the selective deoxygenation of a suitably protected myo-inositol derivative. The Barton-McCombie reaction is a widely employed method for this transformation. nih.govnih.gov This radical-mediated deoxygenation involves the conversion of the target hydroxyl group into a thiocarbonyl derivative, typically a xanthate or a thiocarbamate, followed by treatment with a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical mediator, like tributyltin hydride. scholaris.ca

For instance, the synthesis of 6-deoxy-myo-inositol 1,3,4,5-tetrakisphosphate involved a deoxygenation step at C-6 (equivalent to C-4, and by symmetry to C-6, in the parent myo-inositol, but demonstrating the principle) using the Barton-McCombie procedure on a protected myo-inositol derivative. nih.gov This approach highlights the necessity of intricate protecting group strategies to expose only the desired hydroxyl group for deoxygenation.

Multi-step Organic Synthesis Pathways to Achieve 5-Deoxygenation

The synthesis of this compound from myo-inositol is inherently a multi-step process due to the presence of six hydroxyl groups of similar reactivity. A typical synthetic sequence involves:

Selective Protection: Differentiating the six hydroxyl groups is the primary challenge. This is often achieved by forming acetals or ketals, which can be selectively cleaved later. For example, the use of butane-2,3-diacetal (BDA) protecting groups can shield specific hydroxyl pairs. nih.gov Benzyl ethers are also commonly used for protection. nih.gov

Activation of the Target Hydroxyl Group: The C-5 hydroxyl group is converted into a good leaving group, such as a tosylate or a triflate.

Deoxygenation: The activated hydroxyl group is then removed. This can be achieved through various reductive methods, including the Barton-McCombie reaction as mentioned earlier, or by reduction of a halide or a sulfonate ester. nih.govnih.gov

Deprotection: Finally, all protecting groups are removed to yield the target this compound.

A documented synthesis of a 5-deoxy-5-amino-myo-inositol derivative, which shares the core challenge of C-5 functionalization, illustrates a multi-step pathway. nih.gov The synthesis began with a regioselective sulfonylation of a butanediacetal (BDA) protected myo-inositol, followed by inversion of configuration at C-5 to produce a neo-inositol intermediate. A second triflate esterification and subsequent treatment with sodium azide (B81097) led to another inversion, returning to the myo-inositol configuration with an azido (B1232118) group at C-5. This azido group was then reduced to an amino group, and subsequent deprotection steps yielded the final product. nih.gov

Stereoselective Synthesis of Enantiopure this compound Analogs

The synthesis of enantiomerically pure analogs of this compound is crucial for studying their interactions with biological systems. One common strategy involves the resolution of a racemic intermediate using a chiral auxiliary. For example, in the synthesis of the enantiomers of 6-deoxy-myo-inositol 1,3,4,5-tetrakisphosphate, a racemic cis-diol intermediate was resolved using (S)-(+)-O-acetylmandelic acid. nih.gov The resulting diastereomers were then separated and carried through the remaining synthetic steps to yield the individual D- and L-enantiomers.

Another approach is to start from a chiral precursor. For instance, the synthesis of enantiopure azido inositol (B14025) analogs has been achieved using a Ferrier carbocyclization reaction starting from readily available azido glucosides. nsf.gov While this specific example did not yield 5-azido-5-deoxy-D-myo-inositol due to an unexpected elimination reaction, the strategy demonstrates the potential of using chiral starting materials to achieve enantioselectivity in the synthesis of inositol analogs. nsf.gov

Synthesis of Fluorinated this compound Derivatives

The introduction of fluorine atoms into bioactive molecules can significantly alter their properties. The synthesis of fluorinated derivatives of this compound has been pursued to create analogs with modified biological activity.

StepReagents and ConditionsYieldReference
Tosylationp-toluenesulphonyl chloride, pyridineNearly quantitative psu.edu
PropionylationCaesium propionate, DMFNearly quantitative psu.edu
HydrolysisCH₃OH, NaOHNearly quantitative psu.edu
FluorinationDAST85% psu.edu
Deprotection (cyclohexylidene)CH₃CO₂H, H₂ONearly quantitative psu.edu
Acetylation(CH₃CO)₂O, pyridineNearly quantitative psu.edu
Deprotection (benzyl)H₂, Pd/CNearly quantitative psu.edu
DeacetylationCatalytic NaOCH₃, CH₃OHNearly quantitative psu.edu
Overall Yield 73% psu.edu

Synthesis of 5-Deoxy-5,5-difluoro-myo-inositol

The synthesis of the gem-difluoro analog, 5-Deoxy-5,5-difluoro-myo-inositol, also utilizes DAST as a key fluorinating agent. nih.govacs.org The synthetic strategy involves the oxidation of the 5-hydroxyl group of a protected myo-inositol precursor to a ketone. acs.orgbeilstein-journals.org This 5-keto intermediate is then treated with DAST, which converts the carbonyl group into a difluoromethylene group. nih.govacs.org Subsequent deprotection affords the final 5-Deoxy-5,5-difluoro-myo-inositol. nih.gov

A synthesis of 5-deoxy-5,5-difluoro-myo-inositol-1,2,6-tris(phosphate) started from myo-inositol. acs.org After selective protection, the hydroxyl group at the 5-position was oxidized using a Swern-type reaction. The resulting ketone was then treated with DAST to introduce the gem-difluoro group. acs.org

Starting MaterialKey ReagentsProductReference
1,4,6-tri-O-benzyl-2,3-O-cyclohexylidene-neo-inositol1. Oxidation (e.g., Swern) 2. DAST 3. Deprotection5-Deoxy-5,5-difluoro-myo-inositol nih.govacs.org
Protected myo-inositol1. Swern-type oxidation 2. DAST 3. Phosphorylation 4. Hydrogenolysis5-deoxy-5,5-difluoro-myo-inositol-1,2,6-tris(phosphate) acs.org

Applications of Specific Fluorinating Reagents in Cyclitol Chemistry

The introduction of fluorine atoms into cyclitols, such as inositol, can significantly alter their biological properties, making fluorinated analogs valuable tools in chemical biology and drug discovery. mt.com The synthesis of these analogs often relies on specialized fluorinating reagents capable of replacing hydroxyl groups with fluorine, sometimes with high stereoselectivity. tcichemicals.com

One of the most widely used reagents for the dehydroxyfluorination of alcohols in cyclitol chemistry is Diethylaminosulfur Trifluoride (DAST). researchgate.netresearchgate.net An improved synthesis of 5-deoxy-5-fluoro-myo-inositol has been achieved through the reaction of DAST with a protected neo-inositol intermediate, 1,4,6-tri-O-benzyl-2,3-O-cyclohexylidene-neo-inositol. researchgate.net This reaction is followed by deprotection steps to yield the desired product. researchgate.net Furthermore, reacting DAST with the corresponding 5-keto analog of this intermediate leads to the formation of a gem-difluoro compound, which after deprotection, affords 5-deoxy-5,5-difluoro-myo-inositol. researchgate.nettandfonline.com

The choice of fluorinating agent and the substrate's stereochemistry are crucial for controlling the outcome of the reaction. researchgate.net Electrophilic fluorinating agents, such as those from the N-F class (e.g., Selectfluor®), offer an alternative to nucleophilic sources like DAST. sigmaaldrich.combeilstein-journals.org These reagents are often easier to handle and can exhibit different reactivity and selectivity profiles. mt.combeilstein-journals.org For instance, the fluorination of enol acetates of steroids and other substrates has been successfully carried out using N-F reagents. beilstein-journals.org

The table below summarizes the application of specific fluorinating reagents in the synthesis of fluorinated cyclitols.

ReagentSubstrate TypeProductReference
Diethylaminosulfur Trifluoride (DAST)Protected neo-inositol5-deoxy-5-fluoro-myo-inositol researchgate.net
Diethylaminosulfur Trifluoride (DAST)5-keto-neo-inositol analog5-deoxy-5,5-difluoro-myo-inositol researchgate.nettandfonline.com
N-F Reagents (e.g., Selectfluor®)Enol acetates, enamines, aromatic compoundsFluorinated derivatives beilstein-journals.org

Synthesis of Other this compound Analogs and Probes

The synthesis of nucleoside analogs derived from inositols is an area of interest for developing potential antiviral agents. dergipark.org.tr A convergent synthetic strategy has been employed to create these complex molecules. This approach often involves coupling a protected and activated myo-inositol derivative with a protected ribose derivative, followed by the introduction of a nucleobase. acs.org For example, the synthesis of 4/5-Deoxy-4/5-nucleobase derivatives of 3-O-Methyl-D-chiro-inositol has been reported as potential antiviral agents. dergipark.org.tr In some synthetic routes, a Williamson ether synthesis approach is used to link the inositol and ribose moieties. acs.org The synthesis of various nucleoside derivatives, including those with modified ribose and inositol components, has been explored. madridge.org

Azido-deoxy-myo-inositol analogs are valuable synthetic intermediates that can be further functionalized, for instance, by reduction of the azide to an amine. The synthesis of these compounds often involves nucleophilic displacement of a good leaving group, such as a triflate or tosylate, with an azide salt.

A practical route for preparing various azido-myo-inositols starts from p-benzoquinone. psu.edu For the synthesis of meso-5-deoxy-5-azido-myo-inositols, a dicyclohexylidene-protected myo-inositol derivative can be benzylated, followed by selective deprotection to reveal the diol. amazonaws.com Activation of a hydroxyl group as a triflate, followed by displacement with an azide reagent, can introduce the azido group. amazonaws.com The choice of azide reagent and solvent can be optimized to improve the yield of the desired product. amazonaws.com For instance, NaN3 in DMF is a common combination for this transformation. amazonaws.com

The following table outlines a general synthetic sequence for obtaining a 5-azido-myo-inositol derivative.

StepReagents and ConditionsIntermediate/ProductReference
1Benzylation of diolFully protected inositol amazonaws.com
2Selective acid hydrolysisDiol intermediate amazonaws.com
3Triflation (Tf2O, Pyridine)Triflate ester amazonaws.com
4Azide displacement (e.g., NaN3, DMF)Azido-deoxy-myo-inositol analog amazonaws.com

Phosphorylated inositols are key signaling molecules in cells. The synthesis of their analogs, including those derived from this compound, is crucial for studying their biological roles. Several 5-modified analogs of myo-inositol, including this compound and 5-deoxy-5-fluoro-myo-inositol, have been shown to be substrates for phosphatidylinositol synthetase, indicating they can be incorporated into phospholipids. nih.gov

The synthesis of phosphorylated this compound analogs typically involves the phosphorylation of a suitably protected inositol derivative. For example, 5-deoxy-5,5-difluoro-myo-inositol-1,2,6-tris(phosphate) was prepared from myo-inositol through a multi-step process involving selective protection, oxidation, difluorination, and finally phosphorylation via a phosphite (B83602) intermediate. tandfonline.com

Furthermore, the synthesis of a 5-deoxy-5-(phosphonodifluoroacetamido)-myo-inositol 1,2,3,4,6-pentakisphosphate has been reported as a stable analog of 5-diphospho-myo-inositol pentakisphosphate (5-InsP7). rsc.org This synthesis involved the preparation of a 5-deoxy-5-azido-myo-inositol intermediate, which was then further elaborated. rsc.org The phosphorylation of azido-insoitol derivatives, followed by deprotection, is a common strategy to access these complex molecules. psu.edu

The table below highlights some key phosphorylated analogs of deoxy-insoitols.

CompoundKey FeaturesReference
5-deoxy-5,5-difluoro-myo-inositol-1,2,6-tris(phosphate)A fluorinated analog of α-trinositol. tandfonline.com
5-deoxy-5-(phosphonodifluoroacetamido)-myo-inositol 1,2,3,4,6-pentakisphosphateA stable analog of the signaling molecule 5-InsP7. rsc.org
6-deoxy-6-amino-myo-inositol-1,2,3,4,5-pentakisphosphateAn amino-inositol pentakisphosphate. psu.edu
3-deoxy-3-azido-myo-inositol-1,2,4,5,6-pentakisphosphateAn azido-inositol pentakisphosphate intermediate. psu.edu

Biosynthesis and Catabolism of Myo Inositol with Implications for Deoxy Forms

Myo-inositol Biosynthesis Pathway

The primary route for the de novo synthesis of myo-inositol is a highly conserved two-step process that begins with D-glucose-6-phosphate. nih.gov This fundamental pathway is crucial across all domains of life, providing the necessary myo-inositol for various cellular functions. The initial and rate-limiting step is the conversion of D-glucose-6-phosphate into L-myo-inositol-1-phosphate, a reaction catalyzed by the enzyme myo-inositol-1-phosphate synthase (MIPS). pnas.org Subsequently, the phosphate (B84403) group is removed from L-myo-inositol-1-phosphate by a phosphatase, yielding free myo-inositol. cdnsciencepub.com

Following its synthesis by MIPS, L-myo-inositol-1-phosphate is dephosphorylated to produce free myo-inositol. cdnsciencepub.com This reaction is catalyzed by the enzyme inositol (B14025) monophosphatase (IMPase; EC 3.1.3.25). plos.orguniprot.org IMPase is a phosphatase that hydrolyzes the phosphate group from the inositol monophosphate. nih.govpnas.org This enzyme is also capable of acting on other sugar phosphates, but its role in the final step of myo-inositol synthesis is critical for providing the cell with this essential polyol. uniprot.org In some organisms, multiple phosphatase activities have been identified, with specific forms being sensitive to inhibition by lithium ions. nih.gov The action of IMPase completes the two-step conversion of glucose-6-phosphate into myo-inositol.

The biosynthesis of myo-inositol is a tightly regulated process in various organisms, responding to different cellular needs and environmental stresses. In the fruit fly Drosophila melanogaster, the gene encoding MIPS, known as Inos, is regulated by dietary inositol; higher levels of dietary inositol lead to decreased Inos mRNA levels. biologists.com In euryhaline fish like tilapia, the myo-inositol biosynthesis pathway is significantly upregulated in response to hyperosmotic stress, with increased expression of both MIPS and IMPA1 (inositol monophosphatase 1). plos.orgresearchgate.netphysiology.org This upregulation helps in the accumulation of myo-inositol as a compatible osmolyte to protect cells from osmotic stress. researchgate.net In human cells, the tumor suppressor protein p53 has been shown to regulate myo-inositol biosynthesis by directly targeting the gene for inositol 3-phosphate synthase (ISYNA1). merckmillipore.comnih.govspandidos-publications.com This regulation links inositol metabolism to cellular stress responses and tumor suppression. merckmillipore.comspandidos-publications.com Furthermore, in plants, MIPS activity and gene expression are implicated in responses to phosphate deficiency. oup.com

Myo-inositol Catabolic Pathways

The breakdown of myo-inositol serves as a source of carbon and energy for various organisms and is a key pathway for maintaining inositol homeostasis. In mammals, the primary pathway for myo-inositol catabolism is initiated by myo-inositol oxygenase (MIOX) and occurs predominantly in the kidneys. wikipedia.orgpnas.org In contrast, some bacteria utilize a different pathway that begins with dehydrogenation.

Myo-inositol oxygenase (MIOX; EC 1.13.99.1) is a non-heme di-iron enzyme that catalyzes the first committed step in the catabolism of myo-inositol in animals. wikipedia.orgpnas.orgnih.gov MIOX facilitates the oxidative cleavage of the myo-inositol ring between the C1 and C6 positions, a unique four-electron oxidation that requires molecular oxygen. pnas.orgnih.gov This reaction yields D-glucuronic acid. wikipedia.orgnih.gov The enzyme is primarily expressed in the proximal tubular epithelial cells of the kidneys. pnas.org MIOX plays a crucial role in regulating cellular inositol levels, and its expression can be upregulated by conditions such as hyperosmotic stress. pnas.orgphysiology.org The D-glucuronic acid produced can then enter the glucuronate-xylulose pathway, ultimately being converted to xylulose-5-phosphate, which can enter the pentose (B10789219) phosphate pathway. wikipedia.org

In some bacteria, such as Bacillus subtilis, the catabolism of myo-inositol follows a different route that does not involve MIOX. This pathway proceeds through a series of enzymatic reactions that lead to the formation of deoxy-sugar intermediates. After initial dehydrogenation and dehydration steps, the resulting intermediate, 3D-(3,5/4)-trihydroxycyclohexane-1,2-dione, is hydrolyzed by the enzyme IolD to produce 5-deoxy-D-glucuronic acid. nih.gov

This 5-deoxy-D-glucuronic acid is then isomerized by the enzyme IolB to form 2-deoxy-5-keto-D-gluconic acid. nih.gov The pathway continues with the phosphorylation of this intermediate by IolC kinase, yielding 2-deoxy-5-keto-D-gluconic acid 6-phosphate. nih.gov This phosphorylated compound acts as an inducer for the operon responsible for inositol catabolism. nih.gov Ultimately, this intermediate is cleaved by the aldolase (B8822740) IolJ into dihydroxyacetone phosphate and malonic semialdehyde, which are then channeled into central metabolism. nih.gov

Data Tables

Table 1: Key Enzymes in Myo-inositol Biosynthesis

Enzyme Abbreviation EC Number Function
Myo-inositol-1-phosphate synthase MIPS 5.5.1.4 Catalyzes the conversion of D-glucose-6-phosphate to L-myo-inositol-1-phosphate. cdnsciencepub.comnih.gov

Table 2: Key Enzymes and Intermediates in Myo-inositol Catabolism

Enzyme/Intermediate Abbreviation EC Number (if applicable) Role in Pathway Organism Type
Myo-inositol oxygenase MIOX 1.13.99.1 Oxidatively cleaves myo-inositol to D-glucuronic acid. wikipedia.orgnih.gov Animals
D-Glucuronic acid - - Product of MIOX reaction. wikipedia.org Animals
IolD - - Hydrolyzes 3D-(3,5/4)-trihydroxycyclohexane-1,2-dione. nih.gov Bacteria (e.g., B. subtilis)
5-Deoxy-D-glucuronic acid - - Product of IolD reaction. nih.gov Bacteria (e.g., B. subtilis)
IolB - - Isomerizes 5-deoxy-D-glucuronic acid. nih.gov Bacteria (e.g., B. subtilis)

Microbial Myo-inositol Catabolism (e.g., Bacillus subtilis iol Operon)

The breakdown of myo-inositol is a crucial metabolic pathway for various microorganisms, providing them with a valuable carbon and energy source. asm.org This process has been extensively studied in several bacteria, including Bacillus subtilis, Klebsiella aerogenes (reclassified as Enterobacter aerogenes/Klebsiella mobilis), Rhizobium leguminosarum, and Sinorhizobium meliloti. microbiologyresearch.orgmicrobiologyresearch.org In Bacillus subtilis, the catabolism of myo-inositol is orchestrated by the iol operon, a cluster of genes responsible for the multi-step enzymatic degradation of this sugar alcohol. nih.govnih.gov

The iol operon in B. subtilis consists of ten genes, iolA through iolJ, which are transcribed as a single unit. nih.govresearchgate.net The expression of this operon is inducible by the presence of myo-inositol and is negatively regulated by the IolR repressor protein. nih.govresearchgate.net When myo-inositol is available, it is transported into the cell and converted to an intermediate that acts as an inducer, preventing IolR from binding to the DNA and thereby allowing transcription of the iol genes. microbiologyresearch.org

The catabolic pathway begins with the oxidation of myo-inositol to 2-keto-myo-inositol (also known as inosose), a reaction catalyzed by myo-inositol 2-dehydrogenase, the product of the iolG gene. microbiologyresearch.orgnih.govmicrobiologyresearch.org This is followed by a dehydration step carried out by the enzyme encoded by iolE, 2-keto-myo-inositol dehydratase, which converts inosose to D-2,3-diketo-4-deoxy-epi-inositol. microbiologyresearch.orgmicrobiologyresearch.orgresearchgate.net

The regulation of the iol operon is also subject to catabolite repression. In the presence of a preferred carbon source like glucose, the expression of the iol genes is repressed, even when myo-inositol is present. microbiologyresearch.orgnih.gov This regulation ensures that the bacteria prioritize the use of more readily metabolizable sugars.

The ability to catabolize myo-inositol is not limited to soil bacteria; it is also found in commensal and pathogenic bacteria, suggesting its importance in various ecological niches. asm.org For instance, in Sinorhizobium meliloti, the ability to utilize myo-inositol is crucial for competitive nodulation of its host plant, alfalfa. nih.gov Similarly, the coral and oyster pathogen Vibrio coralliilyticus can use myo-inositol as a sole carbon source, which may play a role in its interaction with its marine hosts. biorxiv.org

Table 1: Key Enzymes and Intermediates in Bacillus subtilis Myo-inositol Catabolism

Gene Enzyme Substrate Product
iolG Myo-inositol 2-dehydrogenase myo-Inositol 2-keto-myo-inositol
iolE 2-keto-myo-inositol dehydratase 2-keto-myo-inositol D-2,3-diketo-4-deoxy-epi-inositol
iolD 3D-(3,5/4)-trihydroxycyclohexane-1,2-dione hydrolase D-2,3-diketo-4-deoxy-epi-inositol 5-deoxy-D-glucuronic acid
iolB Isomerase 5-deoxy-D-glucuronic acid 2-deoxy-5-keto-D-gluconic acid
iolC Kinase 2-deoxy-5-keto-D-gluconic acid 2-deoxy-5-keto-D-gluconic acid 6-phosphate
iolJ Aldolase 2-deoxy-5-keto-D-gluconic acid 6-phosphate Dihydroxyacetone phosphate + Malonic semialdehyde

Metabolic Interconversion with Other Inositol Stereoisomers (e.g., D-chiro-inositol)

Myo-inositol can be metabolically converted into its various stereoisomers, with D-chiro-inositol and scyllo-inositol being of significant biological interest. unimore.it These interconversions are catalyzed by specific enzymes and play crucial roles in various physiological processes.

In mammals, the conversion of myo-inositol to D-chiro-inositol is carried out by an insulin-dependent epimerase. wikipedia.orgnih.govpcosindia.org This conversion is tissue-specific, and the activity of the epimerase is stimulated by insulin (B600854). nih.govresearchgate.net Consequently, in states of insulin resistance, the conversion of myo-inositol to D-chiro-inositol is impaired in tissues like muscle, fat, and liver. wikipedia.org Only a small fraction of the body's myo-inositol is typically converted to D-chiro-inositol. nih.gov

The interconversion between myo-inositol and scyllo-inositol has also been observed in various organisms. In some bacteria, such as Bacillus subtilis, myo-inositol can be converted to scyllo-inositol. wikipedia.org This process involves the oxidation of myo-inositol to scyllo-inosose by myo-inositol dehydrogenase (IolG), followed by the reduction of scyllo-inosose to scyllo-inositol. wikipedia.orgmicrobiologyresearch.org B. subtilis can utilize scyllo-inositol as a sole carbon source, and this metabolism is dependent on the functional iol operon. microbiologyresearch.orgresearchgate.net Two scyllo-inositol dehydrogenases, IolX and IolW, have been identified in B. subtilis that are involved in the conversion of scyllo-inositol to scyllo-inosose. microbiologyresearch.org The ability of microorganisms to interconvert inositol isomers highlights their metabolic versatility. For example, some bacteria can convert myo-inositol to scyllo-inositol as part of the synthesis of certain compounds like streptomycin. wikipedia.org

The conversion of myo-inositol to D-chiro-inositol is not limited to mammals; some bacteria can also perform this transformation. For instance, B. subtilis can utilize D-chiro-inositol as a carbon source, a process that involves the functions of IolG and IolI. tandfonline.com IolG can dehydrogenate D-chiro-inositol to 1-keto-D-chiro-inositol, which is then isomerized by IolI to 2-keto-myo-inositol, an intermediate in the main myo-inositol catabolic pathway. tandfonline.com

The metabolic interconversion of inositol stereoisomers is a tightly regulated process with significant physiological implications. The balance between myo-inositol and D-chiro-inositol is particularly important for insulin signaling. unimore.it Alterations in the ratio of these two isomers have been linked to conditions such as polycystic ovary syndrome (PCOS) and insulin resistance. nih.govfrontiersin.org

Table 2: Examples of Inositol Stereoisomer Interconversions

Organism/System Initial Isomer Converted Isomer Key Enzyme(s)
Mammals myo-Inositol D-chiro-inositol Insulin-dependent epimerase
Bacillus subtilis myo-Inositol scyllo-Inositol IolG (myo-inositol dehydrogenase)
Bacillus subtilis scyllo-Inositol scyllo-Inosose IolX, IolW (scyllo-inositol dehydrogenases)

Mechanistic Biological Roles and Interactions of 5 Deoxy Myo Inositol and Its Derivatives

Interaction with Inositol (B14025) Lipid and Phosphate (B84403) Metabolism Enzymes

The introduction of 5-Deoxy-myo-inositol and its derivatives into cellular systems provides a valuable tool for probing the intricacies of inositol lipid and phosphate metabolism. By virtue of its structural similarity to myo-inositol, this deoxy-analogue can interact with the enzymatic machinery responsible for the synthesis and turnover of phosphoinositides and inositol phosphates, often with inhibitory or modulatory effects. These interactions have been instrumental in elucidating the specific roles of hydroxyl groups on the inositol ring in enzyme recognition and catalysis.

Phosphatidylinositol (PI) synthase is a key enzyme that catalyzes the transfer of a phosphatidyl group from cytidine diphosphate-diacylglycerol (CDP-DAG) to myo-inositol, a foundational step in the biosynthesis of all phosphoinositides. The ability of inositol analogues to act as substrates for PI synthase is a critical determinant of their biological activity.

Research on various monodeoxyfluoro-myo-inositols has shed light on the substrate specificity of PI synthase. Studies have shown that 5-deoxy-5-fluoro-myo-inositol can be incorporated into phospholipids by thymocytes, indicating it is recognized as a substrate by phosphatidylinositol synthase researcher.life. However, it is a weaker substrate compared to the natural myo-inositol researcher.life. This suggests that while the 5-hydroxyl group is not absolutely essential for substrate recognition, its absence or modification reduces the efficiency of the enzymatic reaction.

Furthermore, these studies revealed that 5-deoxy-5-fluoro-myo-inositol also acts as a competitive inhibitor of PI synthase, with a reported Ki value of 350 +/- 5 µM researcher.life. This is significantly higher than the Km for myo-inositol (31 +/- 4 µM), indicating a lower affinity of the enzyme for the deoxy analogue researcher.life. The competitive nature of the inhibition implies that this compound directly competes with myo-inositol for binding to the active site of PI synthase.

The table below summarizes the kinetic parameters of various inositol analogues for phosphatidylinositol synthase.

CompoundKm (µM)Ki (µM)Substrate Activity
myo-Inositol31 +/- 4-High
5-Deoxy-5-fluoro-myo-inositol-350 +/- 5Weaker than myo-inositol
1D-3-Deoxy-3-fluoro-myo-inositol-350 +/- 5Weaker than myo-inositol
1D-6-Deoxy-6-fluoro-myo-inositol-2900 +/- 2000Weaker than myo-inositol
1-Deoxy-1-fluoro-scyllo-inositol-2870 (synthase)Competitive inhibitor
5-O-methyl-myo-inositol-2800 (synthase)Competitive inhibitor

Data compiled from studies on thymocytes and turkey erythrocytes. researcher.lifenih.gov

Once incorporated into the inositol phosphate pathway, deoxy-inositol analogues can be further phosphorylated by inositol phosphate kinases or dephosphorylated by phosphatases. The interaction of these modified inositols with this enzymatic machinery provides insights into the structural requirements for substrate recognition and catalysis.

While direct studies on this compound are limited, research on the closely related D-6-deoxy-myo-inositol 1,4,5-trisphosphate offers valuable information. This analogue is a substrate for inositol 1,4,5-trisphosphate (InsP3) 3-kinase, indicating that the 6-hydroxyl group is not crucial for the kinase's activity. However, the resulting D-6-deoxy-myo-inositol 1,3,4,5-tetrakisphosphate is not a substrate for the type-I InsP3/Ins(1,3,4,5)P4 5-phosphatase. This resistance to dephosphorylation highlights the importance of the 6-hydroxyl group for the action of the 5-phosphatase.

The metabolism of inositol phosphates is a complex network of phosphorylation and dephosphorylation events. For instance, Ins(1,4,5)P3 is dephosphorylated by a 5-phosphatase to inositol 1,4-bisphosphate nih.govox.ac.uk. The resistance of deoxy-inositol phosphates to certain phosphatases can lead to their accumulation and potentially altered signaling outcomes.

The observation that 5-deoxy-5-fluoro-myo-inositol is incorporated into cellular phospholipids, albeit at a reduced rate compared to myo-inositol, demonstrates that it can enter the phosphoinositide cycle researcher.life. This incorporation leads to the formation of "fraudulent" phosphoinositides. However, cells can often compensate for the presence of these unnatural cyclitols by utilizing the natural myo-inositol pool, which may limit the long-term impact on cell proliferation researchgate.net.

The turnover of phosphoinositides, particularly the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), is a critical step in generating the second messengers InsP3 and diacylglycerol (DAG) researchgate.net. The presence of deoxy-analogues within the phosphoinositide pool could potentially alter the susceptibility of these lipids to PLC-mediated hydrolysis, thereby affecting downstream signaling events. For instance, in diabetic neuropathy, a depletion of a specific myo-inositol pool utilized for PI synthesis has been observed, leading to decreased PI turnover nih.govnih.gov. The introduction of a competitive inhibitor like this compound could mimic such a condition, providing a tool to study the consequences of reduced phosphoinositide turnover.

Roles in Cellular Signaling Pathways

The modification of inositol-containing lipids and phosphates by the incorporation of this compound has the potential to profoundly influence cellular signaling pathways that rely on these molecules as second messengers and signaling platforms.

Phosphoinositides are key regulators of a multitude of cellular processes, including cell growth, proliferation, and survival, primarily through pathways such as the PI3K/Akt pathway nih.gov. The phosphorylation of PIP2 by phosphoinositide 3-kinase (PI3K) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) is a critical event in activating this cascade nih.gov.

The incorporation of this compound into the phosphoinositide pool could lead to the formation of 5-deoxy-PIP2 and subsequently 5-deoxy-PIP3. The ability of these modified lipids to recruit and activate downstream effectors like Akt and PDK1 would depend on the structural recognition by their pleckstrin homology (PH) domains. Any alteration in this recognition could lead to a modulation of the PI3K/Akt signaling pathway. Studies with myo-inositol have shown that its supplementation can upregulate the expression of genes in the AMPK/PI3K/AKT pathway, suggesting that alterations in the inositol pool can directly impact this signaling cascade researcher.lifenih.govcgu.edu.tw.

Furthermore, the hydrolysis of PIP2 by phospholipase C (PLC) is a central event in G-protein coupled receptor (GPCR) signaling, leading to the production of InsP3 and DAG researchgate.netyoutube.com. The presence of a 5-deoxy-inositol moiety in PIP2 could affect its recognition and hydrolysis by PLC, thereby modulating the generation of these crucial second messengers and impacting downstream events such as protein kinase C (PKC) activation.

One of the most well-characterized roles of inositol phosphates is the mobilization of intracellular calcium. Inositol 1,4,5-trisphosphate (InsP3), generated from the hydrolysis of PIP2, binds to InsP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm nih.govnih.govnih.govmdpi.com. This rise in intracellular calcium is a fundamental signal for a vast array of cellular processes.

The potential formation of this compound 1,4,5-trisphosphate raises the question of its ability to act as an agonist at the InsP3 receptor. The binding affinity and efficacy of this analogue would determine its impact on calcium mobilization. The hydroxyl groups of myo-inositol are known to be critical for high-affinity binding to the InsP3 receptor. Therefore, the absence of the 5-hydroxyl group would likely alter the binding kinetics and the ability to induce conformational changes in the receptor necessary for channel opening.

Studies on various InsP3 analogues have demonstrated that modifications to the inositol ring can drastically alter their calcium-releasing activity nih.gov. Therefore, it is plausible that 5-deoxy-InsP3 could act as a partial agonist or even an antagonist at the InsP3 receptor, thereby modulating intracellular calcium signaling.

Interference with Second Messenger Systems (e.g., Ins(1,4,5)P3)

This compound has been utilized as a chemical tool to investigate the critical role of the inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) second messenger system. The rationale for its use lies in the structural difference from its parent compound, myo-inositol; specifically, the absence of a hydroxyl group at the 5-position. This modification is crucial because the 5-hydroxyl group is a prerequisite for the phosphorylation event that converts phosphatidylinositol 4-phosphate to phosphatidylinositol 4,5-bisphosphate (PIP2), the direct precursor of Ins(1,4,5)P3.

Research efforts have aimed to substitute the myo-inositol in cellular inositol phosphatides with this compound. The hypothesis is that this analog, while potentially being incorporated into a "5-deoxyphosphatidylinositol," could not be further phosphorylated at the 5-position. Consequently, the synthesis of phosphatidylinositol 4,5-bisphosphate would be blocked, thereby inhibiting the production of the second messenger molecule Ins(1,4,5)P3 upon stimulation of the cell. This approach allows for the evaluation of the functional consequences of disrupting this specific signaling pathway. However, the utility of this compound in these studies is contingent on its successful uptake and incorporation into cellular phospholipids, a process that has been shown to be highly specific.

Effects on Cellular Processes in Model Systems

Influence on Cellular Uptake Systems for Myo-inositol

Studies utilizing HSDM1C1 mouse fibrosarcoma cells have revealed a high degree of specificity in the cellular uptake system for myo-inositol. Research demonstrated that the 5-hydroxyl group of myo-inositol is essential for its transport into these cells.

In experiments where these fibrosarcoma cells were exposed to radiolabeled [5-³H]-5-deoxy-myo-inositol, the analog was neither incorporated into the cellular phospholipids nor was it found to accumulate in the cytoplasm. This finding strongly suggests that the cellular transport machinery for myo-inositol in this cell line can effectively discriminate between myo-inositol and its 5-deoxy analog, preventing the uptake of the latter. This exclusionary mechanism may serve as a protective measure to prevent the entry of potentially harmful inositol analogs that could interfere with critical cellular processes.

Contribution to Osmoregulation in Specific Cell Types

Myo-inositol is a well-established organic osmolyte, playing a crucial role in maintaining cellular volume and function in environments with fluctuating osmotic stress. In mammalian systems, for instance, brain cells accumulate myo-inositol in response to chronic hypernatremia to balance intracellular and extracellular osmolality. nih.gov Conversely, under hyponatremic conditions, a significant decrease in brain myo-inositol levels is observed, which helps to prevent cellular swelling and edema. nih.gov

While the direct role of this compound in osmoregulation has not been extensively studied, the specificity of the myo-inositol transport systems, as highlighted in the previous section, suggests that this compound is unlikely to be accumulated by cells to serve as an osmolyte. The exclusion of this analog by cellular uptake mechanisms would prevent it from contributing to the intracellular pool of organic osmolytes required for osmoregulation. Therefore, it is improbable that this compound plays a significant role in this cellular process.

Roles in Embryonic Development and Oxidative Stress Response in Animal Models

Myo-inositol is known to play a significant role in embryonic development and in the cellular response to oxidative stress. It is a precursor for signaling molecules that are crucial for various developmental processes. nih.gov Furthermore, myo-inositol has demonstrated antioxidant properties and can mitigate the effects of oxidative stress. nih.gov For example, in porcine parthenogenetic embryos, supplementation with myo-inositol has been shown to improve developmental competence by reducing reactive oxygen species (ROS) and increasing intracellular levels of the antioxidant glutathione (GSH). nih.gov

There is currently a lack of direct research on the specific roles of this compound in embryonic development and oxidative stress in animal models. However, given the demonstrated importance of the 5-hydroxyl group for cellular uptake and its role as a precursor for key signaling molecules, it is plausible that this compound would not be able to replicate the beneficial effects of myo-inositol in these processes. Its exclusion from cells would prevent it from participating in the synthesis of phosphoinositides crucial for developmental signaling pathways and from potentially exerting any direct antioxidant effects within the cell.

Mechanistic Studies in Pathogen Metabolism (e.g., Trypanosoma cruzi inositol carrier)

The protozoan parasite Trypanosoma cruzi, the causative agent of Chagas' disease, has a critical dependence on myo-inositol for its growth and survival. The parasite utilizes myo-inositol as a precursor for the biosynthesis of essential molecules, including phosphoinositides and glycosylphosphatidylinositol (GPI) anchors for its surface glycoproteins. nih.govscielo.brscielo.br The absence of myo-inositol from the culture medium has been shown to impair the growth of T. cruzi epimastigotes. scielo.br

T. cruzi possesses a specific transport system for the uptake of myo-inositol from its environment. nih.gov This transport is an active process, as evidenced by its inhibition by agents that disrupt energy metabolism. nih.gov The transporter is highly specific for myo-inositol, as the uptake is completely inhibited by the presence of unlabeled myo-inositol but not by sugars such as glucose or mannose. nih.gov

While there are no specific mechanistic studies available on the interaction of this compound with the Trypanosoma cruzi inositol carrier, the high specificity of this transporter for myo-inositol suggests that the 5-deoxy analog would likely be a poor substrate. The structural alteration at the 5-position could hinder its recognition and binding by the parasite's inositol transporter, thereby preventing its uptake. This makes the T. cruzi inositol transport system a potential target for the development of therapeutic agents, and inositol analogs could be explored for this purpose, though specific data on this compound is lacking.

Interactive Data Tables

Table 1: Effects of this compound on Cellular Processes

Cellular ProcessModel SystemKey Finding
Second Messenger Interference General principleThe absence of the 5-hydroxyl group prevents conversion to the Ins(1,4,5)P3 precursor, PIP2.
Cellular Uptake HSDM1C1 mouse fibrosarcoma cellsNot taken up by the cells, indicating a specific myo-inositol transport system.
Osmoregulation Inferred from transport studiesUnlikely to contribute due to lack of cellular uptake.
Cell Growth and Proliferation HSDM1C1 mouse fibrosarcoma cellsDoes not support cell growth in myo-inositol-dependent cells.
Embryonic Development Inferred from myo-inositol studiesUnlikely to have a beneficial role due to lack of uptake and metabolic incorporation.
Oxidative Stress Response Inferred from myo-inositol studiesUnlikely to exert intracellular antioxidant effects due to exclusion from the cell.
Pathogen Metabolism Trypanosoma cruzi (inferred)Likely a poor substrate for the specific myo-inositol transporter.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The investigation into the structure-activity relationships (SAR) of this compound and its analogs has provided critical insights into the molecular requirements for interaction with key enzymes in cellular signaling pathways. By systematically modifying the structure of the inositol ring, researchers have been able to probe the specificity of enzymes and receptors, leading to a deeper understanding of their biological functions and the potential for developing targeted therapeutic agents.

Correlations between Structural Modifications and Enzymatic Substrate Specificity

The specificity of enzymes involved in inositol metabolism is not absolute, and various structural analogs of myo-inositol can act as substrates or inhibitors. The orientation and nature of substituent groups on the cyclitol ring are critical determinants of an analog's ability to be recognized and processed by these enzymes.

Studies on myo-inositol-1-phosphate synthase, a key enzyme in the de novo synthesis of myo-inositol from D-glucose-6-phosphate, have revealed stringent stereochemical requirements. The enzyme's specificity for single position epimers of its substrate increases in the order of C1 < C2 << C3 < C4 doi.org. While it shows a preference for the β-anomer of D-glucose-6-phosphate, it can also process other analogs like D-2-deoxy-D-glucose-6-phosphate and D-mannose-6-phosphate, which are converted to their corresponding inositol phosphates doi.org. This indicates that modifications, particularly at the C-2 position, are tolerated, whereas changes at C-3 and C-4 are not.

Similarly, D-myo-inositol 1,4,5-trisphosphate 3-kinase (IP3K), a central enzyme in calcium signaling, exhibits a surprising degree of substrate promiscuity. While its natural substrate is D-myo-inositol 1,4,5-trisphosphate (InsP₃), it can phosphorylate mimics where the secondary hydroxyl group at the pseudo 3-position is replaced. Research has shown that IP3K can still catalyze phosphorylation even when the length of this substituent is increased by a methylene (-CH₂) group, a finding that highlights the plasticity of the enzyme's active site nih.govdoaj.org. The enzyme can accommodate these structural changes, leading to the generation of atypical tetrakisphosphate products nih.gov.

In other organisms, such as Corynebacterium glutamicum, inositol dehydrogenases (IDHs) and transporters also display broad substrate specificity. These enzymes are not only active on myo-inositol but also on other isomers like D-chiro-inositol and scyllo-inositol, facilitating the organism's ability to utilize various inositols from its environment nih.gov.

Table 1: Enzymatic Substrate Specificity of Inositol Analogs
EnzymeNatural SubstrateAnalog/ModificationObserved ActivityReference
myo-Inositol-1-Phosphate SynthaseD-Glucose-6-phosphateD-2-deoxy-D-glucose-6-phosphateActs as substrate doi.org
myo-Inositol-1-Phosphate SynthaseD-Glucose-6-phosphateD-Mannose-6-phosphate (C-2 epimer)Acts as substrate and competitive inhibitor doi.org
myo-Inositol-1-Phosphate SynthaseD-Glucose-6-phosphateD-Galactose-6-phosphate (C-4 epimer)Neither substrate nor inhibitor doi.org
D-myo-inositol 1,4,5-trisphosphate 3-kinase (IP3K)D-myo-inositol 1,4,5-trisphosphate (InsP₃)InsP₃ mimics with extended primary hydroxyl at pseudo 3-positionActs as substrate, producing atypical tetrakisphosphates nih.gov
Inositol Dehydrogenases (C. glutamicum)myo-InositolD-chiro-Inositol, scyllo-InositolActs as substrate nih.gov

Influence of Fluorination at C-5 on Biological Activity

Fluorine's unique properties, including its small size and high electronegativity, make it a valuable tool in medicinal chemistry for probing biological processes. The substitution of a hydroxyl group with fluorine at the C-5 position of myo-inositol creates 5-deoxy-5-fluoro-myo-inositol, an analog that has been instrumental in studying the phosphatidylinositol (PtdIns) pathway.

This fluorinated analog is recognized by the enzymes of the PtdIns pathway and is incorporated into fraudulent phosphoinositides. Studies have shown that 5-deoxy-5-fluoro-myo-inositol is incorporated into this pathway at a rate of approximately 25% compared to myo-inositol itself researchgate.net. This demonstrates that the C-5 hydroxyl group is not an absolute requirement for recognition and metabolism, although its absence reduces the efficiency of the process.

In the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, fluorinated inositol analogs have shown significant biological effects. The 5-fluoro analog, along with the 3- and 6-fluoro derivatives, exhibited an inhibitory effect on the incorporation of radiolabeled myo-inositol into lipids nih.gov. Furthermore, these compounds were found to inhibit the replication of both the epimastigote and amastigote forms of the parasite, suggesting that interference with phosphoinositide metabolism is a potential strategy for anti-trypanosomal drug development nih.gov. The effectiveness of these analogs in T. cruzi compared to mammalian systems points to differences in the substrate specificity of the enzymes involved in their respective phosphoinositide pathways nih.gov.

The synthesis of more complex analogs, such as difluoromethylene bisphosphonate derivatives of inositol pyrophosphates, further underscores the impact of fluorination. The electron-withdrawing effect of the difluoromethylene (CF₂) group can alter the chemical reactivity and binding properties of the molecule, influencing its interaction with protein kinases and other cellular targets nih.gov.

Table 2: Biological Activity of C-5 Fluorinated myo-Inositol Analogs
CompoundBiological SystemObserved EffectReference
5-Deoxy-5-fluoro-myo-inositolGeneral (Phosphatidylinositol Pathway)Incorporated into the PtdIns pathway at ~25% the level of myo-inositol. researchgate.net
5-Fluoro-myo-inositol analogTrypanosoma cruziInhibits incorporation of [³H]-myo-inositol into lipids. nih.gov
5-Fluoro-myo-inositol analogTrypanosoma cruziInhibits replication of epimastigotes and amastigotes. nih.gov
Difluoromethylene bisphosphonate analog of 5PP-IP₅Biochemical AssaysElectron-withdrawing CF₂ group alters chemical properties and activation difficulty. nih.gov

Conformational Analysis and Biochemical Implications of this compound Derivatives

The conformation of the cyclohexane (B81311) ring of inositol and its derivatives is a crucial factor governing their interaction with enzymes and receptors. The chair conformation is the most stable, and the orientation of substituents as either axial or equatorial profoundly influences molecular recognition.

The study of structurally modified ligands for IP3K provides a clear example of how ligand conformation impacts biochemical function. The binding of certain analogs to the active site of IP3K induces a "helix-tilt," a conformational change in the enzyme itself nih.gov. This demonstrates that the enzyme possesses significant plasticity, allowing it to accommodate and even process substrates that deviate from the structure of its natural ligand, InsP₃. The ability of a ligand to induce such a conformational change is directly tied to its own structural and conformational properties nih.govdoaj.org.

For a molecule to be a substrate for IP3K, an equatorial secondary alcohol group at the pseudo 3-position was thought to be necessary nih.gov. However, the successful phosphorylation of analogs with a longer substituent at this position suggests that the enzyme's active site can adjust to accommodate variations in ligand structure. This adaptability is a key biochemical implication, as it opens up the possibility of designing novel substrates or inhibitors that exploit this enzymatic flexibility nih.gov. The conformational features of these synthetic ligands are therefore paramount, as they dictate how the molecule is presented to the enzyme's catalytic machinery, ultimately determining whether it will be phosphorylated.

Table 3: Conformational Effects and Biochemical Implications of Inositol Derivatives
Derivative/Ligand TypeEnzyme/ReceptorConformational EffectBiochemical ImplicationReference
Structurally-modified InsP₃ ligandsD-myo-inositol 1,4,5-trisphosphate 3-kinase (IP3K)Induces a "helix-tilt" in the enzyme's active site.Demonstrates active site plasticity, allowing for the phosphorylation of atypical substrates. nih.gov
InsP₃ analogs with extended substituents at pseudo 3-positionD-myo-inositol 1,4,5-trisphosphate 3-kinase (IP3K)Accommodated by the flexible active site.Challenges the strict requirement for a secondary hydroxyl group, revealing unforeseen biosynthetic capacity. nih.gov

Future Research Directions and Advanced Applications in Chemical Biology

Development of Next-Generation Deoxy-myo-inositol Probes for Specific Biological Targets

The development of molecular probes derived from deoxy-myo-inositol analogues is a rapidly advancing field. These probes are instrumental for labeling and visualizing specific biological targets within cellular environments. A notable example is 5-Azido-5-deoxy-myo-inositol (5-InoAz), a metabolic probe designed to label the mycobacterium cell envelope. tocris.combio-techne.com This azido-functionalized inositol (B14025) analogue is metabolically incorporated into crucial cell envelope glycolipids, such as phosphatidylinositol mannosides (PIMs) and the PIM-anchored structures lipomannan (LM) and lipoarabinomannan (LAM). fishersci.benih.gov

The true power of these probes is unleashed when combined with bioorthogonal chemistry. The azide (B81097) group on 5-InoAz, for instance, allows for "click" reactions with fluorescent tags or affinity labels, enabling the visualization and tracking of PIM, LM, and LAM biosynthesis, transport, and dynamics in various mycobacterial species. fishersci.beresearchgate.net This provides a valuable tool for studying the notoriously complex and impenetrable mycobacterial cell wall, which is central to the pathogenicity of organisms like Mycobacterium tuberculosis. nih.gov

Another class of probes includes fluorinated derivatives like 5-deoxy-5-fluoroinositol. ontosight.ai The substitution of a hydroxyl group with a fluorine atom creates a molecule with altered chemical and biological properties that can be used to study phosphoinositide metabolism and signaling. ontosight.ai Because the fluorine atom can significantly change interactions with enzymes, these probes are valuable for biochemical investigations into cellular pathways involving inositol. ontosight.ai

Future efforts will likely focus on creating a more diverse toolkit of deoxy-myo-inositol probes with enhanced features, such as:

Improved Specificity: Designing probes that are recognized by a narrower range of enzymes to label more specific molecular targets.

Multi-functionality: Incorporating different reactive handles to allow for sequential or multiplexed labeling.

Environment-Sensing Capabilities: Developing probes that change their fluorescent properties in response to local changes in the cellular environment, such as pH or redox state.

Table 1: Examples of Deoxy-myo-inositol-Based Probes

Probe Name Chemical Name Target(s) Application
5-InoAz 5-Azido-5-deoxy-myo-inositol Mycobacterial cell envelope glycolipids (PIM, LM, LAM) tocris.comfishersci.be Metabolic labeling and investigation of glycolipid biosynthesis and transport. nih.gov
5-Deoxy-5-fluoroinositol (1R,2S,4R,5S)-6-fluorocyclohexane-1,2,3,4,5-pentol Enzymes in phosphoinositide metabolism ontosight.ai Probing inositol-related signaling pathways and enzyme interactions. ontosight.ai

Exploration of Uncharacterized Enzymatic Activities Related to Deoxy-myo-inositol Metabolism

While the core metabolic pathways of myo-inositol are relatively well-understood in many organisms, the enzymes that process deoxy-inositol analogues remain largely uncharacterized. The use of probes like 5-InoAz has proven to be a powerful strategy for uncovering novel enzymatic activities. In a key study, researchers leveraged 5-InoAz to discover a previously unknown inositol importer and a related catabolic pathway in Mycobacterium smegmatis. nih.gov By creating conditions where the bacterium was forced to use 5-InoAz, scientists could isolate and sequence mutant strains that grew more efficiently, revealing the genes involved in inositol uptake and metabolism. nih.gov

The catabolism of myo-inositol in some bacteria proceeds via the enzymes myo-inositol dehydrogenase and 2-keto-myo-inositol dehydratase. microbiologyresearch.org Deoxygenated myo-inositol phosphates have been synthesized and used to probe the stereospecificity of enzyme-substrate interactions with inositol-monophosphatases (IMPases) from both archaeal and bacterial sources. nih.gov These studies revealed that certain hydroxyl group contacts can be destabilizing for the enzyme-substrate complex, providing critical insights into the binding mechanism. nih.gov

Future research in this area will aim to:

Identify and characterize new transporters, kinases, phosphatases, and other enzymes that recognize and process deoxy-inositol derivatives.

Use deoxy-inositols as bait in activity-based protein profiling (ABPP) experiments to identify enzymes with unknown functions.

Elucidate how the absence of a hydroxyl group at a specific position affects substrate recognition and turnover, providing a deeper understanding of enzyme mechanics.

Application of 5-Deoxy-myo-inositol in the Elucidation of Novel Signaling Pathways

Inositol phosphates are fundamental second messengers in a vast array of eukaryotic signaling pathways. Modified inositols, including deoxy-derivatives, are invaluable for dissecting these complex networks. Because they often act as metabolic inhibitors or are processed differently by signaling enzymes, they can be used to perturb pathways and observe the downstream consequences.

For example, 5-deoxy-5-fluoroinositol is considered a valuable tool for investigating phosphoinositide signaling pathways. ontosight.ai Similarly, synthetic deoxygenated myo-inositol phosphates have been used to systematically probe the active sites of IMPases, enzymes critical for the recycling of inositol in signaling. nih.gov These probes helped predict the active site binding mode of the substrate for the E. coli IMPase, for which no crystal structure was available. nih.gov

Researchers have also developed probes for highly phosphorylated inositols, such as inositol pyrophosphate (5-PP-InsP5), which is a key regulator of processes like cell growth and programmed cell death. lboro.ac.uk While not a deoxy-derivative itself, the strategies used to develop probes for this messenger, including combining chemical synthesis with computational modeling, can be applied to create specific tools for studying signaling events related to deoxy-inositols. lboro.ac.uk

Future applications in this domain include:

Synthesizing a panel of positionally distinct deoxy- and deoxy-fluoro-inositol phosphates to systematically map the structural requirements for recognition by key signaling proteins like kinases, phosphatases, and phospholipases.

Developing caged deoxy-inositols that can be released inside a cell with spatio-temporal control using light, allowing for precise activation or inhibition of specific signaling nodes.

Using these analogues to explore crosstalk between different inositol phosphate-mediated pathways.

Integration with 'Omics' Technologies for Comprehensive Metabolic Profiling

The full potential of this compound and its analogues is realized when their use is integrated with high-throughput 'omics' technologies. This combination allows for a systems-level understanding of the metabolic and signaling networks in which these molecules participate.

Metabolomics and Genomics: Metabolic labeling with probes like 5-InoAz is a powerful approach. nih.gov In one study, researchers used extended growth in the presence of 5-InoAz to select for M. smegmatis mutants with enhanced uptake. Subsequent whole-genome sequencing of these mutants identified a gene cluster responsible for inositol importation and utilization, a discovery that would have been difficult with traditional methods. nih.gov

Proteomics: Affinity probes derived from inositol analogues can be used to identify binding partners from complex cell lysates. For example, an immobilized inositol hexakisphosphate (IP6) probe was used to pull down and identify 77 specific protein or protein complexes from colonic carcinoma cell extracts using liquid chromatography-tandem mass spectrometry (LC/MS/MS). researchgate.net This proteomics-based approach can be readily adapted for deoxy-inositol probes to uncover their cellular interactomes.

The integration of these technologies provides a comprehensive picture, linking the presence of a specific metabolite to changes in gene expression, protein levels, and protein-protein interactions. Future research will likely see an increased use of multi-omics approaches where cells are treated with a deoxy-inositol probe, followed by parallel analysis of the metabolome, proteome, and transcriptome to build detailed models of cellular responses.

Computational Modeling and Molecular Dynamics Simulations of this compound Interactions

Computational methods are becoming indispensable for understanding and predicting the behavior of small molecules in biological systems. Molecular dynamics (MD) simulations and docking studies can provide atomic-level insights into how this compound and its derivatives interact with protein targets.

These computational approaches can:

Predict Binding Modes: As demonstrated with deoxygenated inositol phosphates and IMPase, kinetic data from probes can be used in conjunction with modeling to predict how a substrate binds within an enzyme's active site, even without a crystal structure. nih.gov

Guide Probe Design: Computational modeling was a key component in the development of a highly specific fluorescent probe for the cellular messenger 5-PP-InsP5. lboro.ac.uk By simulating the interactions between the target molecule and potential probe structures, researchers could rationally design a molecule with high affinity and the desired optical properties.

Explain Functional Consequences: Simulations can help explain why the removal of a single hydroxyl group has such a dramatic effect on binding affinity or enzymatic processing. By calculating binding energies and analyzing intermolecular interactions like hydrogen bonds, researchers can understand the structural basis for a probe's biological activity.

Future research will increasingly rely on a synergistic loop between computational and experimental work. Predictions from MD simulations will guide the synthesis of new deoxy-inositol probes, and the experimental results from testing these probes will be used to refine and validate the computational models, leading to a more sophisticated and accurate understanding of inositol-mediated biological processes.

Q & A

Basic Research Questions

Q. What is the molecular structure of 5-Deoxy-myo-inositol, and how does it differ from other inositol isomers?

  • This compound (CAS 114716-83-5) has a molecular formula of C₆H₁₁FO₅ and a molecular weight of 182.15 g/mol . It is structurally characterized by the absence of a hydroxyl group at the 5-position of the myo-inositol backbone, replaced by a fluorine atom in its fluoro-derivative form (5-Deoxy-5-fluoro-myo-inositol). Differentiation from other isomers (e.g., scyllo- or chiro-inositol) requires techniques like NMR spectroscopy to analyze axial/equatorial hydroxyl configurations .

Q. What are the standard methods for synthesizing this compound in laboratory settings?

  • Synthesis often involves selective deoxygenation of myo-inositol precursors. A common approach includes enzymatic or chemical fluorination at the 5-position, followed by deprotection steps. For example, fluorinated derivatives can be synthesized using myo-inositol dehydrogenase (as described in enzyme-coupled assays) to modify specific hydroxyl groups . Purity validation typically employs HPLC or mass spectrometry .

Q. How can researchers verify the purity and stability of this compound in experimental preparations?

  • Analytical techniques include:

  • High-resolution NMR to confirm structural integrity and detect impurities.
  • Isotopic labeling (e.g., tritiated inositol analogs) for tracking stability in biological systems .
  • Thermogravimetric analysis (TGA) to assess decomposition under storage conditions (e.g., sensitivity to humidity or temperature) .

Advanced Research Questions

Q. How can experimental designs address contradictory findings on this compound’s role in cellular signaling pathways?

  • Contradictions (e.g., pro- vs. anti-apoptotic effects) may arise from cell-type specificity or context-dependent metabolic flux . To resolve this:

  • Use isotope tracing (e.g., ³H or ¹⁴C-labeled this compound) to map metabolic incorporation in different models .
  • Perform dose-response studies to identify threshold effects and validate findings across multiple assays (e.g., Western blotting vs. flow cytometry) .
  • Apply systems biology tools (e.g., phosphoproteomics) to dissect signaling crosstalk .

Q. What methodological challenges arise when studying this compound’s interaction with inositol phosphate kinases, and how can they be mitigated?

  • Challenges include enzyme specificity (e.g., overlap with myo-inositol kinases) and substrate competition . Solutions involve:

  • Kinase inhibition assays with selective inhibitors (e.g., quercetin for PI3K) to isolate target activity.
  • Crystallography or molecular docking simulations to analyze binding affinities .
  • Knockout cell lines (e.g., CRISPR-Cas9) to eliminate confounding enzymatic pathways .

Q. How can researchers optimize in vivo delivery of this compound to balance bioavailability and off-target effects?

  • Strategies include:

  • Nanoparticle encapsulation to enhance solubility and tissue targeting.
  • Pharmacokinetic profiling using LC-MS/MS to monitor plasma and tissue concentrations over time.
  • Toxicogenomics to assess off-target gene expression changes, particularly in pathways like insulin signaling or lipid metabolism .

Methodological Resources

  • Structural Analysis : Refer to InChI key 1S/C6H11FO5/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,8-12H/t1- for stereochemical details .
  • Enzymatic Assays : Utilize myo-inositol dehydrogenase (EC 1.1.1.18) for fluorometric quantification .
  • Data Contradiction Frameworks : Apply triangulation (e.g., combining qualitative and quantitative data) and member checking to validate interpretations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.